molecular formula C12H21NO3 B2530395 Tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate CAS No. 2416218-16-9

Tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate

Cat. No.: B2530395
CAS No.: 2416218-16-9
M. Wt: 227.304
InChI Key: DLXATWATUNFFAS-SECBINFHSA-N
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Description

Tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate is a synthetic organic compound characterized by the presence of a tert-butyl group and an azetidine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-oxoazetidine-1-carboxylate with tert-butyl alcohol under acidic conditions. The reaction is carried out in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

Tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of Tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the formation of covalent bonds with these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-oxoazetidine-1-carboxylate
  • Tert-butyl 3-oxoazetidine-1-carboxylate
  • Tert-butyl 2-tert-butyl-3-oxoazetidine-1-carboxylate

Uniqueness

Tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate is unique due to its specific stereochemistry and the presence of two tert-butyl groups, which confer distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)9-8(14)7-13(9)10(15)16-12(4,5)6/h9H,7H2,1-6H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXATWATUNFFAS-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=O)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1C(=O)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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